molecular formula C9H17NO3 B14070366 Ethyl 3-(butylamino)-3-oxopropanoate CAS No. 10174-67-1

Ethyl 3-(butylamino)-3-oxopropanoate

Cat. No.: B14070366
CAS No.: 10174-67-1
M. Wt: 187.24 g/mol
InChI Key: LZWMXXDLRRJZLU-UHFFFAOYSA-N
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Description

Ethyl 3-(butylamino)-3-oxopropanoate is an ester compound that features a carbonyl group bonded to an oxygen atom, which is then joined to an alkyl group. Esters like this one are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(butylamino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

    Starting Materials: Ethyl acetoacetate and butylamine.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.

    Procedure: Ethyl acetoacetate is added dropwise to a solution of butylamine in a suitable solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.

    Purification: The product is purified by distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for better control of reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(butylamino)-3-oxopropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(butylamino)-3-oxopropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(butylamino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(butylamino)-3-oxopropanoate is unique due to its specific structure, which combines an ester group with an amino group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

10174-67-1

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl 3-(butylamino)-3-oxopropanoate

InChI

InChI=1S/C9H17NO3/c1-3-5-6-10-8(11)7-9(12)13-4-2/h3-7H2,1-2H3,(H,10,11)

InChI Key

LZWMXXDLRRJZLU-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC(=O)OCC

Origin of Product

United States

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